molecular formula C12H8F2N2O2 B6388151 2-AMINO-5-(2,4-DIFLUOROPHENYL)NICOTINIC ACID CAS No. 1258621-05-4

2-AMINO-5-(2,4-DIFLUOROPHENYL)NICOTINIC ACID

Cat. No.: B6388151
CAS No.: 1258621-05-4
M. Wt: 250.20 g/mol
InChI Key: DSHYUZIYXZESOL-UHFFFAOYSA-N
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Description

2-Amino-5-(2,4-difluorophenyl)nicotinic acid is a chemical compound with the molecular formula C12H8F2N2O2. It is a derivative of nicotinic acid, featuring an amino group at the 2-position and a difluorophenyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(2,4-difluorophenyl)nicotinic acid typically involves the reaction of 2,4-difluoroaniline with nicotinic acid derivatives. One common method includes the use of a coupling reaction between 2,4-difluoroaniline and a nicotinic acid derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,4-difluorophenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Amino-5-(2,4-difluorophenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-(2,4-difluorophenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methylnicotinic acid
  • 2-Amino-5-chloronicotinic acid
  • 2-Amino-5-bromonicotinic acid

Uniqueness

2-Amino-5-(2,4-difluorophenyl)nicotinic acid is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This fluorinated derivative often exhibits enhanced stability and bioactivity compared to its non-fluorinated counterparts .

Properties

IUPAC Name

2-amino-5-(2,4-difluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O2/c13-7-1-2-8(10(14)4-7)6-3-9(12(17)18)11(15)16-5-6/h1-5H,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHYUZIYXZESOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687316
Record name 2-Amino-5-(2,4-difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258621-05-4
Record name 2-Amino-5-(2,4-difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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